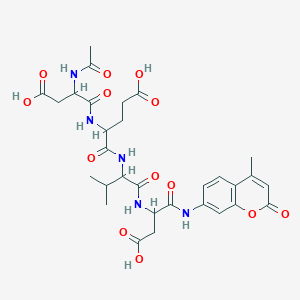

Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC

Beschreibung

Significance of Cysteine Aspartate-Specific Proteases (Caspases) in Biological Processes

Cysteine aspartate-specific proteases, commonly known as caspases, are a family of enzymes that play a crucial role in a variety of cellular processes, most notably apoptosis. nih.govnumberanalytics.com These proteases are synthesized as inactive precursors, or zymogens, and are activated through a tightly regulated cascade in response to specific cellular signals. nih.gov Caspases are essential for the controlled dismantling of cellular components during programmed cell death, a process vital for normal development and the removal of damaged or unwanted cells. portlandpress.comcreative-diagnostics.com

The caspase family is broadly divided into two main categories based on their function: initiator caspases (such as caspase-2, -8, -9, and -10) and executioner caspases (such as caspase-3, -6, and -7). creative-diagnostics.com Initiator caspases are activated by specific cellular stresses or signals and, in turn, cleave and activate the executioner caspases. nih.govcreative-diagnostics.com These executioner caspases are responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cytoskeletal disruption. numberanalytics.com Dysregulation of caspase activity is implicated in numerous human diseases, including cancer and neurodegenerative disorders, making them significant targets for therapeutic research. nih.govnih.gov Beyond their role in apoptosis, caspases are also involved in other cellular processes such as inflammation and cell differentiation. nih.govnumberanalytics.com

Overview of Fluorogenic Substrates for Protease Activity Assessment

The measurement of protease activity is fundamental to understanding their biological roles. Fluorogenic substrates are powerful tools designed for this purpose, offering a sensitive and continuous method for assessing enzyme activity. nih.gov These substrates typically consist of a peptide sequence specifically recognized and cleaved by the target protease, which is chemically linked to a fluorescent molecule, or fluorophore.

In its uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. However, upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence. antibodies-online.combdbiosciences.com This change in fluorescence can be readily quantified using a spectrofluorometer, providing a direct measure of the protease's activity. antibodies-online.commedchemexpress.com The intensity of the fluorescent signal is proportional to the rate of substrate cleavage, allowing for the determination of kinetic parameters of the enzyme.

A commonly used fluorophore in these substrates is 7-amino-4-methylcoumarin (B1665955) (AMC). thermofisher.com When attached to the peptide, its fluorescence is quenched. Cleavage releases the free AMC, which fluoresces brightly upon excitation at the appropriate wavelength. antibodies-online.combdbiosciences.com This "on/off" switch mechanism provides a high signal-to-noise ratio, making fluorogenic assays highly sensitive. nih.gov

Historical Context and Development of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC as a Research Tool

The development of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC, more commonly known by its abbreviated form Ac-DEVD-AMC, was a significant milestone in apoptosis research. Its design was based on the specific amino acid sequence recognized and cleaved by caspase-3, a key executioner caspase. bdbiosciences.com Researchers identified that one of the crucial substrates of caspase-3 during apoptosis is poly (ADP-ribose) polymerase (PARP). bdbiosciences.com Caspase-3 cleaves PARP at a specific site following the amino acid sequence Asp-Glu-Val-Asp (DEVD). bdbiosciences.com

This knowledge was harnessed to create a synthetic substrate that mimics this natural cleavage site. The tetrapeptide DEVD was synthesized and coupled to the fluorophore 7-amino-4-methylcoumarin (AMC). antibodies-online.combdbiosciences.com The acetyl group (Ac) is added to the N-terminus to block the free amine, preventing unwanted side reactions and ensuring that cleavage occurs only at the intended site after the final aspartate residue. The "DL" designation for each amino acid indicates that the compound is a racemic mixture, containing both D and L stereoisomers of aspartic acid, glutamic acid, and valine.

The resulting compound, Ac-DEVD-AMC, proved to be a highly specific and sensitive substrate for caspase-3 and, to some extent, caspase-7. medchemexpress.com Its use in in vitro assays allowed for the precise quantification of caspase-3 activity in cell lysates, providing a reliable method to detect and measure the induction of apoptosis. antibodies-online.combdbiosciences.com

Role of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC in Advancing Apoptosis Research

The introduction of Ac-DEVD-AMC revolutionized the study of apoptosis. It provided a simple, quantitative, and high-throughput method to measure the activity of a central executioner caspase. biotium.com This enabled researchers to:

Quantify Apoptosis: The assay allows for the quantification of caspase-3 activation in response to various stimuli, providing a robust marker for apoptosis. antibodies-online.combdbiosciences.com

Screen for Modulators of Apoptosis: The high-throughput nature of the assay made it ideal for screening large libraries of chemical compounds to identify potential inducers or inhibitors of apoptosis. nih.gov

Elucidate Signaling Pathways: By measuring caspase-3 activity, researchers could dissect the upstream signaling pathways leading to apoptosis and understand how different signals converge on this key executioner enzyme.

Study Enzyme Kinetics: The substrate has been used to determine important kinetic parameters of caspase-3, such as the Michaelis-Menten constant (Km), which provides insights into the enzyme's affinity for its substrate. bdbiosciences.com

The data generated using Ac-DEVD-AMC has been instrumental in building our current understanding of the molecular machinery of apoptosis and its role in health and disease.

Research Findings and Data

The utility of Ac-DEVD-AMC is underpinned by its specific biochemical properties and the quantifiable nature of the fluorescence it generates upon cleavage.

Table 1: Properties of Ac-DEVD-AMC

| Property | Value | Reference |

| Target Enzyme | Caspase-3 (primary), Caspase-7 | medchemexpress.com |

| Peptide Sequence | Asp-Glu-Val-Asp (DEVD) | bdbiosciences.com |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | thermofisher.com |

| Excitation Wavelength | ~380 nm | antibodies-online.combdbiosciences.com |

| Emission Wavelength | ~460 nm | antibodies-online.combdbiosciences.commedchemexpress.com |

| Michaelis-Menten Constant (Km) for Caspase-3 | ~10 µM | bdbiosciences.com |

Table 2: Experimental Application of Ac-DEVD-AMC

| Application | Description | Typical Observation | Reference |

| Detection of Apoptosis | Cell lysates from apoptotic and non-apoptotic cells are incubated with Ac-DEVD-AMC. | A significant increase in fluorescence is observed in lysates from apoptotic cells due to the release of AMC by activated caspase-3. | antibodies-online.combdbiosciences.com |

| Inhibitor Screening | Potential caspase-3 inhibitors are incubated with the enzyme and Ac-DEVD-AMC. | A reduction in the rate of fluorescence increase indicates inhibition of caspase-3 activity. | nih.gov |

| Kinetic Analysis | The rate of AMC release is measured at varying concentrations of Ac-DEVD-AMC. | Allows for the determination of Vmax and Km, providing insights into enzyme efficiency. | bdbiosciences.com |

Eigenschaften

IUPAC Name |

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274347 | |

| Record name | CPP32/Apopain Substrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-61-0 | |

| Record name | CPP32/Apopain Substrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action and Enzymatic Interaction Dynamics

Principles of Enzymatic Cleavage and Fluorophore Release

The fundamental principle behind Ac-DEVD-AMC as an activity probe lies in the phenomenon of fluorescence resonance energy transfer (FRET) quenching and subsequent release. biotium.comembopress.org In its intact state, the AMC group is non-fluorescent or weakly fluorescent because its potential fluorescence is quenched by the attached peptide. biotium.com

The core mechanism is initiated when an active caspase enzyme recognizes and binds to the DEVD peptide sequence. bdbiosciences.com Caspases are endopeptidases that cleave proteins after specific aspartic acid residues (the "P1" position). nih.gov For substrates like Ac-DEVD-AMC, the enzyme specifically hydrolyzes the peptide bond between the C-terminal aspartic acid (D) of the DEVD sequence and the nitrogen atom of the AMC molecule. bdbiosciences.comantibodies-online.com

This cleavage event liberates the free AMC fluorophore. cosmobio.co.jp Once freed from the quenching effect of the peptide, AMC becomes highly fluorescent. caymanchem.comsigmaaldrich.com The intensity of the resulting fluorescence can be quantified using a spectrofluorometer, typically with an excitation wavelength around 340-380 nm and an emission wavelength of 440-460 nm. caymanchem.combdbiosciences.comsigmaaldrich.com The rate of increase in fluorescence is directly proportional to the enzymatic activity of the caspase(s) present in the sample.

Substrate Recognition Specificity by Effector Caspases

While caspases share a requirement for aspartic acid at the cleavage site, they exhibit distinct preferences for the preceding amino acids (P4, P3, and P2 positions), which dictates their substrate specificity. nih.govfrontiersin.org

Ac-DEVD-AMC is primarily recognized and cleaved by the effector caspases, caspase-3 and caspase-7. stemcell.com The tetrapeptide sequence DEVD (Asp-Glu-Val-Asp) mimics the natural cleavage site in poly(ADP-ribose) polymerase (PARP), a key protein substrate of caspase-3 during apoptosis. fishersci.comembopress.organtibodies-online.com This makes Ac-DEVD-AMC a highly sensitive indicator of "DEVDase" activity, a hallmark of cellular apoptosis. stemcell.comnih.gov Both caspase-3 and caspase-7 efficiently cleave this substrate, and standard assays using Ac-DEVD-AMC typically measure the combined activity of both enzymes. cosmobio.co.jpmedchemexpress.com While both are considered principal executioner caspases, studies have shown that caspase-3 often exhibits stronger DEVDase activity in vitro compared to caspase-7. nih.gov

The DEVD sequence is not exclusively cleaved by caspase-3 and -7. Other caspases can hydrolyze Ac-DEVD-AMC, although generally with much lower efficiency. For instance, caspase-8, an initiator caspase, has been reported to cleave DEVD substrates. sigmaaldrich.com Similarly, caspase-6 and caspase-10 have also been shown to recognize this substrate. sigmaaldrich.com However, the catalytic efficiency of these other caspases towards the DEVD motif is significantly lower than that of caspase-3 and -7, meaning that under typical assay conditions, the signal generated is overwhelmingly attributed to the primary effector caspases. umass.edu This makes the substrate highly selective, though not entirely specific, for detecting caspase-3/7 activity.

Characterization of Enzyme-Substrate Kinetics and Binding Affinities

The interaction between caspases and Ac-DEVD-AMC can be quantitatively described using enzyme kinetic parameters.

The affinity and turnover rate of caspases for Ac-DEVD-AMC are characterized by the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Kₘ signifies a higher affinity.

Research has established specific kinetic parameters for the interaction of Ac-DEVD-AMC with key caspases. These values confirm the strong preference of caspase-3 and caspase-7 for this substrate.

| Enzyme | Kₘ (µM) | Source |

| Caspase-3 | 9.7 ± 1.0 | sigmaaldrich.com |

| Caspase-3 | ~10 | bdbiosciences.com |

| Caspase-7 | 11 | innopep.com |

This table is interactive. Click on the headers to explore the data.

These similar, low micromolar Kₘ values demonstrate that both caspase-3 and caspase-7 have a high binding affinity for the Ac-DEVD-AMC substrate. sigmaaldrich.cominnopep.com Studies comparing the two enzymes have noted that while the Kₘ values are similar, the maximum reaction velocity (Vmax) is significantly higher for caspase-3, indicating that it has a faster catalytic turnover rate for this substrate. nih.gov

The enzymatic reaction of caspases with Ac-DEVD-AMC follows standard Michaelis-Menten kinetics, exhibiting both linearity and saturation. bdbiosciences.com

Reaction Rate Linearity : At low concentrations of the Ac-DEVD-AMC substrate (well below the Kₘ), the rate of the enzymatic reaction (i.e., the rate of fluorescence increase) is directly proportional to the substrate concentration. In this range, the enzyme can process the substrate as soon as it binds, and the availability of the substrate is the limiting factor.

Saturation : As the concentration of Ac-DEVD-AMC increases and approaches or exceeds the Kₘ value, the reaction rate begins to level off. bdbiosciences.com The active sites of the caspase enzymes become increasingly occupied, or "saturated," with the substrate. At a sufficiently high substrate concentration, the reaction reaches its maximum velocity (Vmax). At this point, the rate is no longer limited by substrate availability but by the intrinsic speed at which the enzyme can cleave the substrate and release the products (AMC and the Ac-DEVD peptide). This saturation behavior is a classic feature of enzyme-catalyzed reactions and is crucial for accurately determining kinetic parameters like Vmax and Kₘ.

Conformational Dynamics and Active Site Interactions

The interaction between a substrate and the active site of an enzyme is a dynamic process involving precise molecular recognition and induced conformational changes. In the context of the DEVD peptide sequence and caspase-3, this interaction is highly specific and drives the catalytic process.

The active site of caspase-3 is a groove on the enzyme's surface containing several subsites (S1, S2, S3, S4) that accommodate the corresponding amino acid residues (P1, P2, P3, P4) of the substrate. The specificity of this interaction is paramount for substrate recognition and cleavage.

Subsite and Amino Acid Interactions:

| Subsite | Substrate Residue (P-Position) | Interacting Enzyme Residues | Nature of Interaction |

| S1 | Asp (P1) | Arg179, Gln283, Arg341 | The positively charged S1 pocket forms salt bridges with the negatively charged side chain of the P1 aspartate residue. This interaction is a primary determinant of caspase specificity. |

| S2 | Val (P2) | Tyr204, Trp206 | The S2 pocket is a shallow, hydrophobic pocket that preferentially binds small hydrophobic residues like valine. |

| S3 | Glu (P3) | The S3 pocket is more accommodating and can interact with a variety of residues. In the case of glutamate, it can form hydrogen bonds. | |

| S4 | Asp (P4) | Phe250, Asn208, Trp206, Trp214 | The S4 subsite is a relatively large and shallow pocket that can accommodate both hydrophobic and hydrophilic residues. The aspartate residue can form hydrogen bonds with the surrounding enzyme residues. core.ac.uk |

This table details the specific interactions between the amino acid residues of the DEVD sequence and the subsites of the caspase-3 active site.

The binding of the substrate to the active site is not a simple lock-and-key mechanism. Instead, it often involves an "induced fit," where the binding of the substrate causes a conformational change in the enzyme, optimizing the alignment of the catalytic residues for cleavage. core.ac.uk The catalytic dyad of caspase-3, consisting of a cysteine (Cys163) and a histidine (His121), is responsible for the nucleophilic attack on the peptide bond following the P1 aspartate. wikipedia.org

The binding of the DEVD peptide into the active site positions the scissile bond for cleavage. The N-acetyl group on the N-terminal aspartate and the AMC group on the C-terminal aspartate of the synthetic substrate are important for cell permeability and reporting the cleavage event, respectively, but the core DEVD sequence dictates the specific interaction with the caspase-3 active site. It is important to note that while the DEVD sequence is a preferred substrate for caspase-3, the enzyme can cleave other substrates, and the efficiency of cleavage can be influenced by residues beyond the P4 position. nih.gov

Methodological Frameworks for Caspase Activity Profiling

Spectrofluorometric and Microplate Reader-Based Assays

Fluorometric assays using substrates like Ac-DEVD-AMC are a cornerstone for quantifying caspase-3/7 activity due to their high sensitivity and suitability for high-throughput analysis. promega.comnih.gov The fundamental principle involves the enzymatic release of free AMC, which results in a measurable increase in fluorescence intensity that is directly proportional to caspase activity. bdbiosciences.com

The successful measurement of caspase activity relies on the correct configuration of a spectrofluorometer or a fluorescence microplate reader. Assays are typically performed in black 96-well or 384-well plates to minimize background fluorescence and prevent light scattering between wells.

The key detection parameters are the excitation and emission wavelengths for the released 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. While the optimal wavelengths can show slight variation depending on the instrument and buffer conditions, they are generally set within a specific range.

Table 1: Typical Detection Parameters for AMC-Based Caspase Assays

| Parameter | Wavelength Range (nm) | Common Wavelength (nm) | Source(s) |

|---|---|---|---|

| Excitation | 340 - 380 | 360 or 380 | bdbiosciences.comcaymanchem.combertin-bioreagent.combdbiosciences.com |

To ensure accurate and reproducible results, several experimental parameters must be optimized. These include substrate concentration, enzyme (cell lysate) concentration, incubation time, and buffer composition.

Substrate Concentration: The concentration of Ac-DEVD-AMC should be carefully chosen. It has been reported to exhibit linear Michaelis-Menten kinetics with a Michaelis constant (Km) of approximately 10 µM for caspase-3. bdbiosciences.combdbiosciences.com Using a substrate concentration around or slightly above the Km value (e.g., 20 µM to 100 µM) typically ensures that the reaction rate is sensitive to the amount of active enzyme. bdbiosciences.commedchemexpress.com

Incubation Time and Temperature: Reactions are generally incubated at 37°C for a period ranging from 30 minutes to several hours. bdbiosciences.comcellsignal.comcreative-bioarray.com Kinetic assays, where fluorescence is measured at multiple time points, can provide detailed information about the reaction rate.

Buffer Conditions: The assay is performed in a buffer that provides an optimal environment for caspase activity. A typical buffer includes a buffering agent like HEPES or Tris-HCl to maintain a pH of approximately 7.4-7.5, a reducing agent such as dithiothreitol (B142953) (DTT) to maintain the reduced state of the caspase's active site cysteine, and may contain detergents like CHAPS or Triton X-100 to aid in cell lysis. bdbiosciences.comsigmaaldrich.comaatbio.com

Table 2: Summary of Optimized Assay Conditions

| Parameter | Recommended Range/Condition | Purpose | Source(s) |

|---|---|---|---|

| pH | 7.4 - 7.5 | Optimal for caspase enzymatic activity | bdbiosciences.comsigmaaldrich.com |

| Temperature | 37°C | Standard incubation temperature for enzymatic assays | bdbiosciences.comcellsignal.com |

| Dithiothreitol (DTT) | 2 - 10 mM | Maintains the active site cysteine in a reduced state | bdbiosciences.comcreative-bioarray.comsigmaaldrich.com |

| Substrate Conc. (Ac-DEVD-AMC) | 20 - 100 µM | Saturates the enzyme for reliable rate measurement | bdbiosciences.commedchemexpress.com |

To convert relative fluorescence units (RFU) into a specific molar amount of cleaved substrate, a standard curve must be generated using a known concentration of free AMC. igem.orgresearchgate.net This is a critical step for comparing caspase activity across different samples and experiments.

The process involves preparing a series of dilutions of a concentrated AMC stock solution in the same assay buffer used for the experimental samples. The fluorescence of each standard is then measured using the same instrument settings. A graph of fluorescence intensity versus the molar amount of AMC is plotted, and a linear regression analysis is performed to determine the relationship (slope) between fluorescence and concentration. researchgate.netsigmaaldrich.com This allows the RFU values from the experimental samples to be converted into the concentration of product formed over time.

Application in Cell Lysate Systems for Caspase Activity Quantification

A primary application of Ac-DEVD-AMC is to measure caspase-3/7 activity directly from cellular extracts, providing a clear biochemical indicator of apoptosis.

The preparation of high-quality cell lysates is crucial for accurate in vitro analysis. The goal is to efficiently release intracellular contents, including active caspases, while preserving their enzymatic function.

The general procedure involves the following steps:

Cell Harvesting: Suspension cells are pelleted by centrifugation. Adherent cells are first washed with phosphate-buffered saline (PBS), then scraped or dissociated from the culture plate. bdbiosciences.combio-rad.com

Lysis: The cell pellet is resuspended in a cold lysis buffer. bdbiosciences.comjove.com These buffers typically contain a mild non-ionic detergent (e.g., Triton™ X-100, Igepal CA-630, or CHAPS) to permeabilize cell membranes without denaturing the enzymes. bdbiosciences.commedchemexpress.comsigmaaldrich.com The buffer also includes salts and a buffering agent to maintain physiological pH and ionic strength. bdbiosciences.com

Incubation and Clarification: The cell suspension is incubated on ice for a short period (e.g., 10-30 minutes) to ensure complete lysis. medchemexpress.comjove.com Following lysis, the mixture is centrifuged at high speed (e.g., >12,000 x g) at 4°C to pellet insoluble cellular debris. medchemexpress.comjove.com The resulting supernatant, which contains the soluble cytosolic proteins, is carefully collected for the caspase activity assay. cellsignal.comjove.com

A key application of this assay is to compare caspase activity in cells that have been induced to undergo apoptosis versus control (non-apoptotic) cells. A significant increase in DEVD-cleaving activity serves as a hallmark of apoptosis. bdbiosciences.comnih.gov

Cells can be treated with various stimuli to induce apoptosis, such as staurosporine (B1682477), etoposide, or anti-Fas antibodies. bdbiosciences.comcellsignal.com Lysates from these treated cells are then compared to lysates from untreated cells. Typically, apoptotic cell lysates will demonstrate a substantial, time-dependent increase in the rate of Ac-DEVD-AMC cleavage compared to the basal activity observed in non-apoptotic lysates. bdbiosciences.com This difference in fluorescence provides a quantitative measure of apoptosis induction. While caspase-3 is a primary executioner of apoptosis, it is also known to have non-apoptotic roles in processes like cellular differentiation, and basal levels of activity may be present in healthy cells. rupress.orgfrontiersin.orgfrontiersin.org

Table 3: Representative Data of Caspase-3/7 Activity

| Cell Line | Treatment | Incubation Time (hr) | Fold Increase in Caspase Activity (vs. Control) | Apoptotic Status |

|---|---|---|---|---|

| Jurkat T cells | Camptothecin (4-6 µM) | 4 | Significant increase | Apoptotic |

| HeLa Cells | Staurosporine (various conc.) | 5 | Dose-dependent increase | Apoptotic |

| HPB-ALL Leukemia | Anti-Fas mAb (2 µg/ml) | 5 | Substantial cleavage | Apoptotic |

| HPB-ALL Leukemia | Untreated Control | 5 | Basal/No cleavage | Non-Apoptotic |

This table compiles representative findings from various sources to illustrate the typical outcomes of caspase activity assays. bdbiosciences.combdbiosciences.commedchemexpress.comcellsignal.com

Intracellular Caspase Activity Monitoring in Cellular Models

Monitoring caspase activation within intact cellular models is essential for elucidating the temporal and spatial dynamics of apoptosis. The use of cell-permeable fluorogenic substrates like Ac-DEVD-AMC allows for the direct measurement of enzyme activity in live cells. iscabiochemicals.comglpbio.com

The primary approach for assessing intracellular caspase activation with Ac-DEVD-AMC involves its delivery into living cells. The substrate itself is non-fluorescent, but upon cleavage by an active caspase, it releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. creative-bioarray.com The intensity of the resulting fluorescence is directly proportional to the amount of caspase activity. creative-bioarray.com

Several techniques leverage this principle:

Fluorescence Microscopy: This method allows for the visualization of caspase activity within individual cells, providing spatial resolution and the ability to observe morphological changes associated with apoptosis. Real-time live-cell imaging can track the progression of caspase activation over time in response to a specific stimulus. youtube.com

Microplate-Based Fluorometry: This common technique measures the total fluorescence signal from a population of cells cultured in a microplate well. It is a simple, sensitive, and scalable method suitable for endpoint or kinetic assays. stemcell.comthermofisher.com

Advanced methods have also been developed, including the use of genetically encoded caspase sensors and specialized nanoprobes that offer enhanced sensitivity and real-time monitoring capabilities without the need for cellular permeabilization. nih.gov For instance, FRET-based fluorogenic substrates conjugated to cell-penetrating peptoids have been designed to improve cellular uptake and selectivity for caspase-3. nih.gov

When using Ac-DEVD-AMC for intracellular caspase assays, several factors must be considered for both real-time and endpoint measurements.

Real-Time Assays: Real-time, or kinetic, assays involve continuous monitoring of fluorescence in live cells over a period. nih.gov This approach provides valuable information about the dynamics of caspase activation. A key advantage is the ability to capture the transient nature of caspase activity, which can peak and then decline as cells progress to secondary necrosis. promega.com However, it is important to ensure that the fluorogenic substrate and the measurement process itself are non-toxic to the cells over the extended exposure time. nih.gov Some live-cell assays, such as those using the DEVD-NucView488 substrate, have been shown to be non-toxic for several days, allowing for prolonged automated imaging. nih.gov

Endpoint Assays: Endpoint assays measure caspase activity at a single, predetermined time point after inducing apoptosis. This method is often simpler to perform but requires careful optimization of the time point. promega.com Measuring too early may result in missing the peak of caspase activation, while measuring too late may lead to an underestimation of activity due to cell death and caspase degradation. promega.com A common approach involves lysing the cells at the desired time point and then adding the Ac-DEVD-AMC substrate to the cell lysate. stemcell.comcreative-bioarray.com This method, while destructive, can be highly sensitive.

| Assay Type | Advantages | Disadvantages | Key Considerations |

| Real-Time | Provides kinetic data on caspase activation. nih.gov | Can be more complex to set up. | Substrate and measurement must be non-toxic over time. nih.gov |

| Captures transient activity peaks. promega.com | Potential for phototoxicity with microscopy. | Requires instrumentation for continuous monitoring (e.g., live-cell imager, plate reader with environmental control). thermofisher.com | |

| Allows for observation of the same cell population over time. nih.gov | |||

| Endpoint | Simpler and often faster to perform. creative-bioarray.com | Provides a single snapshot of activity. | Optimal time point for measurement is critical and must be determined experimentally. promega.com |

| High sensitivity, especially with cell lysates. stemcell.com | Lysis-based assays are destructive and prevent further analysis of the same cells. nih.gov | ||

| Well-suited for high-throughput screening. stemcell.com |

High-Throughput Screening (HTS) Implementations

The search for novel therapeutic agents that can modulate apoptosis often relies on high-throughput screening (HTS) of large compound libraries. Assays using Ac-DEVD-AMC are readily adaptable for HTS platforms to identify inhibitors or inducers of caspase-3/7 activity. cosmobio.co.jpanaspec.com

Ac-DEVD-AMC-based assays are well-suited for automation due to their simple "mix-and-read" format, particularly in microplate-based applications. anaspec.com The protocol typically involves dispensing cells into 96-well or 384-well plates, adding test compounds, inducing apoptosis, and then adding the substrate. cosmobio.co.jpnih.gov The fluorescence is then read by an automated plate reader. stemcell.com The use of liquid handling systems and robotic plate movers allows for the screening of thousands of compounds in a single run. nih.gov The assay's quality and reliability in an HTS setting are often evaluated using statistical parameters like the Z'-factor, which assesses the separation between positive and negative controls. nih.gov

Miniaturization is a key strategy in HTS to reduce costs by minimizing the consumption of reagents and test compounds. Caspase assays using Ac-DEVD-AMC can be scaled down from 96-well to 384-well and even 1536-well formats. nih.govcosmobio.co.jp This requires precise liquid handling instrumentation to dispense nanoliter volumes accurately. Further miniaturization has been achieved using microfluidic devices, which allow for caspase activity analysis at the single-cell level, offering even greater resolution and reduced reagent use. nih.govnih.gov

Data acquisition in HTS is performed by high-sensitivity fluorescence microplate readers capable of rapidly scanning entire plates. thermofisher.com The data is then processed using specialized software that can handle large datasets, perform normalization, and calculate parameters such as IC50 values for inhibitors. nih.gov

| HTS Parameter | Strategy | Benefit |

| Throughput | Automation with robotic platforms. nih.gov | Increased number of compounds screened per day. |

| Cost Reduction | Miniaturization to 384- or 1536-well formats. nih.govcosmobio.co.jp | Lower consumption of reagents and compounds. |

| Sensitivity | Use of high-sensitivity fluorescence detectors. thermofisher.com | Reliable detection of weak signals. |

| Data Handling | Integrated data analysis software. nih.gov | Efficient processing and interpretation of large datasets. |

Integration with Control Reagents and Inhibitors

To ensure the validity and specificity of data generated from Ac-DEVD-AMC assays, the integration of appropriate controls and inhibitors is essential.

Positive and Negative Controls: A typical experiment includes untreated cells as a negative control (baseline caspase activity) and cells treated with a known apoptosis inducer, such as staurosporine or camptothecin, as a positive control. stemcell.comanaspec.com

Vehicle Controls: When screening compounds dissolved in a solvent like DMSO, a vehicle control (cells treated with the solvent alone) is necessary to rule out any effects of the solvent on caspase activity. cosmobio.co.jptargetmol.com

Caspase Inhibitors: The specificity of the assay is confirmed by using caspase inhibitors. A pan-caspase inhibitor, such as Z-VAD-FMK, can be used to demonstrate that the measured fluorescence signal is indeed due to caspase activity. promega.com When added to the assay, it should significantly reduce the signal in apoptosis-induced cells. stemcell.com More specific inhibitors, like Ac-DEVD-CHO, which is a potent inhibitor of caspase-3, can also be used to confirm the contribution of this specific caspase. nih.gov These inhibitors are also used as reference compounds when screening for novel inhibitory molecules.

Use of Peptide Aldehyde Inhibitors (e.g., Ac-DEVD-CHO) for Specificity Validation

A critical component of caspase activity profiling is the use of specific inhibitors to validate that the observed proteolytic activity is indeed due to the caspase of interest. Peptide aldehyde inhibitors are synthetic molecules designed to mimic the substrate recognition sequence of a particular caspase, but with a reactive aldehyde group that reversibly binds to the catalytic cysteine in the enzyme's active site. acs.orgnih.gov This interaction blocks the enzyme's activity, and the resulting decrease in signal in an activity assay serves as evidence that the signal was caspase-dependent.

One of the most widely used peptide aldehyde inhibitors is Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-CHO). selleckchem.commedchemexpress.com This tetrapeptide sequence, DEVD, is derived from the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3. bdbiosciences.com Therefore, Ac-DEVD-CHO acts as a potent, competitive, and reversible inhibitor of caspase-3 and, to a lesser extent, other caspases that recognize similar sequences. selleckchem.combiotium.comcaymanchem.com

The use of Ac-DEVD-CHO is integral to validating assays that use fluorogenic substrates like Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin). bdbiosciences.combiotium.comcaymanchem.comfishersci.compeptanova.de In a typical assay, the cleavage of Ac-DEVD-AMC by active caspase-3 in cell lysates releases the fluorescent molecule AMC, leading to a measurable increase in fluorescence. bdbiosciences.combiotium.comcaymanchem.com To validate that this fluorescence is a direct result of caspase-3 activity, a parallel experiment is run in the presence of Ac-DEVD-CHO. The inhibitor competes with the substrate for the active site of caspase-3, thereby significantly reducing the cleavage of Ac-DEVD-AMC and the subsequent fluorescent signal. bdbiosciences.com This inhibition confirms the specificity of the assay for DEVD-cleaving caspases.

While peptide aldehyde inhibitors like Ac-DEVD-CHO are invaluable tools, it is important to recognize their limitations. Although designed to be specific, some cross-reactivity with other caspases can occur. caymanchem.complos.org For instance, while Ac-DEVD-CHO is a potent inhibitor of caspase-3 and caspase-7, it can also inhibit other caspases at varying efficiencies. selleckchem.comcaymanchem.com This highlights the importance of using a panel of inhibitors and substrates when attempting to dissect the activity of specific caspases within a complex biological sample.

Table 1: Research Findings on Ac-DEVD-CHO

| Finding | Description | Reference(s) |

|---|---|---|

| Mechanism of Action | Acts as a synthetic tetrapeptide competitive inhibitor for Caspase-3/7. | biotium.com |

| Potency | Potent aldehyde inhibitor of Group II caspases with Ki values of 0.2 nM for caspase-3 and 0.3 nM for caspase-7. | selleckchem.com |

| Specificity | Weakly inhibits caspase-2 but can broadly inhibit Group III caspases with Ki values from 1 to 300 nM. | selleckchem.comcaymanchem.com |

| Application | Used to inhibit Caspase-3/7 activity in apoptotic cells and to study downstream events of Caspase-3/7 activation. | bdbiosciences.combiotium.com |

| Validation Use | Blocks fluorescence in assays using Ac-DEVD-AMC substrate, confirming caspase-3 activity. | bdbiosciences.com |

Role of Negative and Positive Controls in Assay Validation

The inclusion of appropriate negative and positive controls is a cornerstone of any valid scientific experiment, and caspase activity assays are no exception. These controls are essential for interpreting the results correctly and ensuring that the observed effects are genuinely due to the biological process under investigation.

Negative Controls are crucial for establishing the baseline or background signal in the absence of specific caspase activity. promega.com In a typical caspase assay, several types of negative controls are employed:

Untreated Cells: Lysates from healthy, non-apoptotic cells serve as a fundamental negative control. sigmaaldrich.comcreative-bioarray.com These samples should exhibit minimal to no caspase activity, defining the basal signal level.

Reagent Blank: A sample containing all the assay components (buffer, substrate) but no cell lysate. This control accounts for any intrinsic fluorescence or absorbance of the reagents themselves. sigmaaldrich.com

Vehicle Control: When studying the effect of a compound, a control is included where cells are treated with the solvent (vehicle) used to dissolve the compound. This ensures that the vehicle itself does not induce or inhibit apoptosis. promega.com

Inhibitor Control: As discussed previously, samples treated with a specific caspase inhibitor (like Ac-DEVD-CHO) serve as a negative control to confirm that the measured activity is indeed from the target caspase. bdbiosciences.com

Positive Controls are equally important as they demonstrate that the assay system is working correctly and is capable of detecting caspase activity when it is present.

Induced Apoptotic Cells: A common positive control involves treating a cell population with a known apoptosis-inducing agent, such as staurosporine or an anti-Fas antibody. bdbiosciences.comsigmaaldrich.comresearchgate.net Lysates from these cells are expected to have high levels of caspase activity, resulting in a strong positive signal in the assay. This confirms that the reagents are active and the detection system is sensitive enough.

Purified Active Caspase: In some assay formats, a known amount of purified, active recombinant caspase-3 can be added to the assay buffer. sigmaaldrich.com This provides a standardized positive control to verify substrate cleavage and enzyme kinetics under the specific assay conditions.

By comparing the experimental samples to these well-defined negative and positive controls, researchers can confidently quantify the true level of caspase activation, avoid false positives, and ensure the reliability and reproducibility of their findings. The difference in signal between the negative and positive controls defines the dynamic range of the assay.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartal | Ac-DEVD-CHO |

| N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-methylcoumarin | Ac-DEVD-AMC |

| N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-methylcoumarin | Ac-LEVD-AMC |

| N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartal | Ac-VEID-CHO |

| N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartyl-7-amido-4-methylcoumarin | Ac-VEID-AMC |

| N-Acetyl-L-isoleucyl-L-glutamyl-L-threonyl-L-aspartal | Ac-IETD-CHO |

| Poly (ADP-ribose) polymerase | PARP |

Applications in Investigating Cellular Death Pathways and Regulatory Mechanisms

Elucidation of Apoptotic Signaling Cascades

Apoptosis is a form of programmed cell death (PCD) characterized by a cascade of proteolytic enzymes called caspases. These enzymes are synthesized as inactive zymogens and are activated in response to pro-apoptotic signals. nih.gov The process is generally divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). youtube.com Ac-DEVD-AMC serves as a specific substrate for the latter group, making it invaluable for dissecting the final stages of the apoptotic process.

The activation of executioner caspases-3 and -7 is a point of convergence for multiple apoptotic signaling pathways and represents an irreversible step towards cellular demise. Researchers utilize Ac-DEVD-AMC to determine whether a specific death stimulus—such as chemical agents, receptor-ligand interactions, or cellular stress—culminates in the activation of these key enzymes.

The cleavage of Ac-DEVD-AMC provides a clear and quantifiable readout of "DEVDase" activity within cell lysates or extracts. bioprocessonline.com For example, studies have employed this substrate to demonstrate that apoptosis induced by agents like staurosporine (B1682477) or the Fas ligand leads to a significant increase in caspase-3/7 activity. bdbiosciences.combioprocessonline.com This allows for the definitive placement of caspase-3/7 activation downstream of the applied stimulus in the signaling cascade. The assay can confirm the functional outcome of upstream events, such as the release of cytochrome c from mitochondria (intrinsic pathway) or the activation of caspase-8 (extrinsic pathway), which both lead to the processing and activation of caspase-3.

Understanding the timing of molecular events is critical to defining cellular pathways. The fluorogenic nature of the Ac-DEVD-AMC assay facilitates the study of the temporal dynamics of apoptosis. By measuring fluorescence over time, researchers can create a kinetic profile of caspase-3/7 activation following an apoptotic trigger. nih.gov

This approach allows for the determination of the lag phase before enzyme activation and the maximum velocity of the cleavage reaction, providing insights into how rapidly a cell responds to a death signal. Such studies have revealed that different stimuli can induce apoptosis with varying kinetics. For instance, the activation of caspase-3/7 can be rapid, occurring within hours of the initial stimulus, which is consistent with its role as an executioner enzyme that swiftly dismantles the cell once the decision to die has been made. nih.gov

Investigation of Specific Enzyme Activation Pathways

The specificity of a substrate is paramount for accurately interrogating enzyme pathways. Ac-DEVD-AMC is highly selective for caspase-3 and, to a lesser extent, caspase-7, due to its sequence being derived from a primary physiological target of caspase-3. bdbiosciences.com This selectivity allows researchers to focus specifically on the activation of these executioner caspases.

The broader family of caspases has diverse substrate specificities, which has led to the development of a panel of tetrapeptide substrates to probe the activation of different members of the family. For example, Ac-LEHD-AMC is used for caspase-9 (an initiator), Ac-IETD-AMC for caspase-8 (an initiator), and Ac-YVAD-AMC for caspase-1 (an inflammatory caspase). bioprocessonline.comcaymanchem.com By using Ac-DEVD-AMC in parallel with these other substrates, researchers can map out which specific caspase pathways are activated in a given biological context, providing a more detailed picture of the signaling network controlling cell fate.

Role in Unraveling Caspase-9 Regulation and Apoptosome Assembly

The activation of caspase-9 is a critical commitment step in the intrinsic apoptotic pathway. It is initiated by the release of cytochrome c from the mitochondria, which then binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). In the presence of dATP, this complex oligomerizes to form the apoptosome, which serves as a platform for the recruitment and activation of pro-caspase-9. nih.govnih.gov

While Ac-Leu-Glu-His-Asp-AMC (Ac-LEHD-AMC) is recognized as a more specific substrate for caspase-9, substrates like Ac-DEVD-AMC can also be cleaved by activated caspase-9, albeit with different efficiencies. mobitec.com The use of such fluorogenic substrates allows researchers to monitor the kinetics of caspase-9 activation in real-time within cell lysates or in purified systems. By measuring the rate of AMC release, investigators can assess how various factors, such as post-translational modifications or the presence of regulatory proteins, influence the catalytic activity of caspase-9. nih.gov For instance, studies have shown that phosphorylation of caspase-9 at specific residues can inhibit its activity, a regulatory mechanism that can be quantitatively assessed using these substrates. nih.gov

The assembly of the apoptosome itself is a key regulatory point. Experiments using cell-free extracts have demonstrated that the formation of a functional apoptosome is a prerequisite for caspase-9 activation and subsequent downstream caspase activation. nih.gov The addition of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC to such systems provides a direct readout of the apoptosome's functional competence.

Table 1: Key Components in Apoptosome-Mediated Caspase-9 Activation

| Component | Role in Apoptosis | Interaction with Caspase-9 |

| Apaf-1 | Central scaffolding protein of the apoptosome. nih.gov | Binds to pro-caspase-9 via its CARD domain, facilitating its dimerization and activation. nih.gov |

| Cytochrome c | Released from mitochondria in response to apoptotic stimuli. | Binds to Apaf-1, inducing a conformational change that allows for apoptosome assembly. nih.gov |

| dATP/ATP | Required nucleotide for the stable formation of the apoptosome. nih.gov | Its binding to Apaf-1 is essential for the recruitment and activation of pro-caspase-9. nih.gov |

| Pro-caspase-9 | The inactive zymogen of caspase-9. nih.gov | Recruited to the apoptosome where it undergoes autocatalytic processing and activation. nih.gov |

Analysis of Upstream and Downstream Signaling Events

The activation of caspase-9 on the apoptosome triggers a cascade of downstream events, primarily the proteolytic activation of effector caspases, such as caspase-3 and caspase-7. Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC is an excellent substrate for caspase-3 and, to a lesser extent, other effector caspases. peptanova.de This characteristic allows researchers to monitor the propagation of the apoptotic signal.

By introducing this substrate to cell populations undergoing apoptosis, the cleavage of the substrate and the resulting fluorescence serve as a robust indicator of effector caspase activation. This can be used to study the temporal relationship between initiator caspase activation (which could be monitored with a more specific substrate like Ac-LEHD-AMC) and effector caspase activation. Furthermore, it enables the investigation of how upstream signaling events, such as the activation of pro-apoptotic Bcl-2 family proteins or the inhibition by anti-apoptotic members, ultimately translate into the execution phase of apoptosis.

Studies on Cellular Stress Responses and Disease Models

Cellular stress, if severe or prolonged, can trigger apoptotic cell death. The use of fluorogenic caspase substrates is fundamental in research aimed at understanding how various stressors impact cell viability and contribute to the pathology of diseases, including neurodegenerative disorders.

Assessment of Cytotoxicity and Cell Death Induction by Compounds

A primary application of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC is in high-throughput screening assays to assess the cytotoxic potential of novel chemical compounds. When cells are treated with a test compound, the subsequent measurement of caspase activity using this fluorogenic substrate provides a quantitative measure of apoptosis induction. An increase in fluorescence indicates that the compound triggers the caspase cascade, leading to cell death.

This method is widely used in cancer research to identify potential chemotherapeutic agents that can selectively induce apoptosis in tumor cells. Conversely, it can also be used to screen for compounds that protect against unwanted cell death in other contexts.

Table 2: Application of Fluorogenic Caspase Substrates in Cytotoxicity Assays

| Assay Principle | Experimental Setup | Data Interpretation |

| Measurement of Caspase-3/7 Activity | Cells are cultured in microplates and treated with test compounds. A reagent containing the caspase substrate (e.g., Ac-DEVD-AMC) is added. | Fluorescence is measured over time. An increase in fluorescence relative to untreated controls indicates compound-induced apoptosis. |

| Live-Cell Imaging | Cells are incubated with a cell-permeable version of the fluorogenic substrate. | The appearance of fluorescent cells is monitored by microscopy, allowing for the visualization of apoptosis in individual cells in real-time. |

Applications in Neurotoxicity and Neurodegeneration Research

Inappropriate activation of apoptosis is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The study of neuronal cell death models is crucial for understanding the mechanisms underlying these conditions and for developing therapeutic interventions.

Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC and similar substrates are used to quantify apoptotic cell death in neuronal cultures exposed to neurotoxic agents or in cellular models expressing disease-associated mutations. For example, researchers can investigate whether a specific neurotoxin induces caspase-dependent apoptosis in cultured neurons by measuring the cleavage of this substrate.

Furthermore, these substrates are valuable tools for screening neuroprotective compounds. By treating neuronal cultures with a neurotoxin in the presence or absence of a test compound, researchers can determine if the compound is capable of mitigating the toxin-induced caspase activation and subsequent cell death. Genetic knockout studies in mice have highlighted the critical role of caspase-9 in developmental processes, particularly in the brain, where its absence leads to severe abnormalities due to suppressed apoptosis. nih.gov This underscores the importance of tightly regulated caspase activity in the nervous system.

Utility in Modulator Discovery and Screening Methodologies

Identification and Characterization of Caspase Inhibitors

The Ac-DEVD-AMC substrate is fundamental to the search for and evaluation of caspase inhibitors, which have therapeutic potential in conditions characterized by excessive apoptosis.

Screening for Novel Peptide-Based and Small Molecule Inhibitors

The Ac-DEVD-AMC assay is a primary workhorse for high-throughput screening (HTS) to identify new caspase inhibitors. In a typical screening setup, a library of compounds is tested for its ability to prevent the cleavage of Ac-DEVD-AMC by a purified and active caspase-3. A reduction in the fluorescent signal compared to an uninhibited control indicates potential inhibitory activity. This method is adaptable to multi-well plate formats, making it suitable for screening hundreds of thousands of compounds efficiently. nih.gov

The assay can be used to identify various types of inhibitors, from peptide-based molecules that mimic the natural substrate to diverse small molecules that may act through different inhibitory mechanisms. For instance, the substrate can be used to study inhibition by tetrapeptide aldehydes like Ac-DEVD-CHO, which serves as a known reference inhibitor. bdbiosciences.com

Profiling Inhibitor Potency and Selectivity against Caspases

Once potential inhibitors are identified, the Ac-DEVD-AMC substrate is used to quantify their potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). By performing the assay with a fixed concentration of caspase-3 and substrate in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to determine the IC₅₀.

Furthermore, to assess inhibitor selectivity, the assay can be adapted using substrates specific to other caspases. While Ac-DEVD-AMC is primarily for caspase-3/7, other fluorogenic substrates with different peptide sequences are used for other caspases, such as Ac-LEVD-AMC for caspase-4, Ac-VEID-AMC for caspase-9, and Ac-VETD-AMC for caspase-8. echelon-inc.combiosynth.comechelon-inc.com By comparing a compound's inhibitory activity against a panel of different caspases, a selectivity profile can be established, which is critical for developing drugs with specific biological effects.

Discovery of Pro-Caspase Activators and Apoptosis Inducers

Beyond finding inhibitors, the Ac-DEVD-AMC assay is also pivotal in discovering compounds that promote apoptosis by activating caspases. Such molecules are of significant interest in cancer research.

Screening for Agents that Promote Caspase Activation

The assay can be modified to screen for compounds that activate procaspases, the inactive zymogen forms of caspases. nih.gov In this context, the assay mixture would contain the procaspase-3 enzyme and the test compound. An increase in the cleavage of Ac-DEVD-AMC, and thus an increase in fluorescence, would signal that the compound is capable of inducing the conversion of the procaspase into its active form. nih.gov This approach has been successfully used in HTS campaigns to identify small-molecule activators of procaspase-3. nih.gov

Evaluation of Compounds Inducing Programmed Cell Death

To assess whether a compound can induce the entire apoptotic cascade within a cellular environment, whole-cell assays are employed. Cells are treated with the test compound for a specific duration, after which they are harvested and lysed. The resulting cell lysate is then incubated with Ac-DEVD-AMC. medchemexpress.com A significant increase in fluorescence compared to lysates from untreated cells indicates that the compound has activated the endogenous caspase machinery, leading to apoptosis. bdbiosciences.com This method provides a direct measure of a compound's ability to trigger the execution phase of programmed cell death.

Phenotypic Screening Approaches

Phenotypic screening aims to identify compounds that produce a desired biological effect in cells or organisms, without a priori knowledge of the drug's target. The use of Ac-DEVD-AMC can be integrated into such approaches to specifically screen for an apoptotic phenotype. For example, a high-throughput screen could treat a cancer cell line with a library of compounds and use an automated system to add Ac-DEVD-AMC to the cell lysates from each well. Wells that exhibit high fluorescence would contain compounds that successfully induced apoptosis. This method allows for the discovery of apoptosis-inducing agents regardless of their specific molecular target, focusing solely on the desired cellular outcome. Researchers can also use cell-permeable versions of the substrate for real-time detection of caspase activity in intact, living cells, providing a more direct phenotypic readout of apoptosis induction. biotium.com

Integration with Cell Viability and Death Assays

Multiplexed assays allow for multiple measurements from a single sample, which is more cost-effective and provides richer informational content than running parallel assays. nih.govspringernature.com By combining a caspase activity assay using a substrate like Ac-DEVD-AMC with a viability/cytotoxicity assay, researchers can normalize the caspase activity data against the number of living or dead cells, correcting for potential discrepancies in cell numbers between samples. nih.govspringernature.com

Commonly integrated assays include:

Viability Assays: These assays, such as those using resazurin (B115843) or a constituent of the MultiTox-Fluor assay, measure the metabolic activity of living cells. A decrease in signal indicates a reduction in cell viability.

Cytotoxicity Assays: These assays typically measure the release of an intracellular enzyme (like lactate (B86563) dehydrogenase) or the integrity of the cell membrane using fluorescent dyes that only enter dead cells. An increase in signal signifies a loss of membrane integrity, a hallmark of late apoptosis or necrosis. promega.com

This triplex approach—simultaneously measuring viability, cytotoxicity, and caspase activation—is a powerful tool for determining the mechanism of cell death induced by a test compound. promega.com

| Caspase-3/7 Activity (Fluorescence from cleaved AMC) | Viability Marker (e.g., Metabolic Activity) | Cytotoxicity Marker (e.g., Membrane Integrity) | Inferred Cellular State |

|---|---|---|---|

| High | Low | Low to Moderate | Early to Mid-Stage Apoptosis |

| Moderate to Low | Low | High | Late-Stage Apoptosis/Secondary Necrosis |

| Low | Low | High | Primary Necrosis |

| Low | High | Low | Healthy/Viable |

| Low | Low | Low | Cytostatic Effect (Inhibition of Proliferation) |

Monitoring Modulation of Caspase Activity in Response to Treatments

The fluorogenic nature of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC makes it highly suitable for high-throughput screening (HTS) campaigns aimed at discovering novel caspase modulators. nih.gov Such screens are fundamental in drug discovery for identifying potential therapeutic agents for diseases characterized by inappropriate apoptosis, such as cancer and neurodegenerative disorders. plos.orgnih.gov

In a typical HTS setup, cells or purified caspase enzymes are incubated with a library of test compounds. Following this, the caspase substrate is added. aatbio.com

Inhibitor Screening: Compounds that inhibit caspase activity will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescent signal compared to untreated controls. This method can be used to identify direct enzyme inhibitors or compounds that act upstream in the apoptotic pathway. bdbiosciences.com

Activator Screening: Conversely, compounds that induce apoptosis or directly activate caspases will lead to increased substrate cleavage and a higher fluorescent signal. researchgate.net

The assay's robustness and scalability are demonstrated by its use in large-scale screens of tens of thousands of compounds, where it can reliably identify "hit" compounds that warrant further investigation. nih.gov For example, a screen of nearly 120,000 compounds for caspase-10 inhibitors successfully used a similar fluorogenic substrate to identify initial hits with high confidence. nih.gov The data generated from these screens, often expressed as percent inhibition or activation relative to controls, allows for the ranking and prioritization of compounds for further study.

| Study Focus | Model System | Treatment/Compound | Observed Effect on DEVD-AMC Cleavage | Reference |

|---|---|---|---|---|

| Induction of Apoptosis | HPB-ALL Leukemia Cells | Anti-Human Fas Monoclonal Antibody | Significant increase in AMC fluorescence, indicating caspase-3 activation. | bdbiosciences.com |

| Screening for Procaspase Inhibitors | Engineered Caspase-10 Protein | ~100,000 Small Molecules | Identified hits that decreased fluorescence (inhibited cleavage). Pifithrin-μ was found to be a promiscuous caspase inhibitor. | nih.gov |

| Neuroprotection Assessment | Differentiated PC-12 Adh Cells | Pyrazoline Derivatives vs. 6-OHDA toxin | 6-OHDA increased caspase activity; protective compounds reduced this increase. | researchgate.net |

| Specificity of Caspase Substrates | Purified Caspase Enzymes | Ac-DMQD-AMC vs. Ac-DEVD-AMC | Ac-DMQD-AMC was reported to be a more specific substrate for caspase-3 than Ac-DEVD-AMC. | echelon-inc.com |

| In Situ Monitoring | MCF-7 Cells | Staurosporine (B1682477) | A modified, cell-penetrating DEVD-based substrate successfully detected caspase-3 activity in live, apoptotic cells. | plos.org |

Advanced Research Perspectives and Comparative Analytical Approaches

Comparative Analysis with Alternative Fluorogenic Substrates

The utility of a fluorogenic substrate is defined by both the peptide sequence that confers specificity and the attached fluorophore that enables detection. A comparative analysis reveals the distinct advantages and applications of various fluorophores used in caspase assays.

Substrate Design and its Impact on Enzyme Selectivity and Sensitivity

The effectiveness of a fluorogenic substrate hinges on the synergy between the peptide recognition sequence and the fluorophore.

The primary determinant of a caspase substrate's selectivity is its amino acid sequence. Caspases exhibit stringent specificity, cleaving after an aspartate residue at the P1 position. nih.gov The preceding amino acids at the P2, P3, and P4 positions define which caspase isoform will preferentially cleave the substrate. For instance:

DEVD (Asp-Glu-Val-Asp): The preferred sequence for caspase-3 and -7. bdbiosciences.com

VEID (Val-Glu-Ile-Asp): A sequence targeted by caspase-6. nih.govchemimpex.com

IETD (Ile-Glu-Thr-Asp): A recognition motif for caspase-8. echelon-inc.com

LEHD (Leu-Glu-His-Asp): A substrate sequence for caspase-9. nih.gov

Sensitivity is largely a function of the fluorophore's properties and the kinetic efficiency of the enzyme-substrate interaction (kcat/Km). scispace.com An ideal substrate should have low to no intrinsic fluorescence before cleavage and yield a product with a high quantum yield. thermofisher.com For example, substrates using the fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin (ACC) have shown an approximately 3-fold increased quantum yield over AMC, permitting a reduction in the required enzyme and substrate concentrations for assays. nih.gov By designing libraries of substrates with diverse peptide sequences, researchers can rapidly profile the specificity of various proteases. nih.gov

Development of Engineered Caspases with Altered Specificity

While substrates can be designed for specific caspases, a more advanced approach involves re-engineering the enzyme itself. This has opened new avenues for dissecting cellular pathways and developing novel therapeutic agents.

Use in Directed Evolution and Mutagenesis Studies

Directed evolution and site-directed mutagenesis are powerful techniques used to create caspase variants with novel substrate specificities. nih.govbiorxiv.org These methods involve introducing mutations into the caspase gene and then screening or selecting for enzymes with the desired properties.

A notable example is the successful alteration of caspase-7's specificity from its native DEVD preference to that of caspase-6 (VEID). nih.gov This was achieved through a directed evolution approach using a clever reporter system. Such engineered caspases are invaluable research tools. They can help identify exosite interactions—substrate binding regions outside the main active site—that contribute to substrate selection in vivo. nih.gov Furthermore, engineered caspases are being explored for therapeutic applications, such as creating proteases that are activated only in specific diseased cells. nih.govwikipedia.org

Characterization of Catalytic Efficiency Changes

To validate the success of protein engineering efforts, the catalytic efficiency of the new caspase variants must be rigorously characterized. This is done by performing detailed kinetic analyses using a panel of fluorogenic substrates.

| Parameter | Description | Significance in Engineered Caspases |

|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Approximates binding affinity. | A lower Km for a new substrate indicates improved binding. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | A higher kcat indicates faster catalytic turnover for the new substrate. |

| kcat/Km (Specificity Constant) | Represents the overall catalytic efficiency of the enzyme for a substrate. | A large increase in this value for the new substrate confirms a successful shift in specificity. scispace.com |

Methodological Advancements and Future Directions in Caspase Research

Caspase research is continually evolving, driven by technological innovations that provide deeper insights into their function and regulation.

Methodological advancements have moved beyond simple endpoint assays in cell lysates to more sophisticated techniques. nih.govnih.gov These include:

Live-Cell Imaging: The development of FRET (Fluorescence Resonance Energy Transfer) biosensors and fluorescently-labeled inhibitors (FLIs) allows for the real-time, spatial monitoring of caspase activity within living cells. nih.gov

High-Throughput Screening: The use of large, diverse libraries of fluorogenic substrates enables the rapid and comprehensive profiling of protease specificity. nih.govmdpi.com

Proteomics and Mass Spectrometry: Mass spectrometry-based approaches have become essential for identifying the complete repertoire of cellular proteins cleaved by a specific caspase during biological processes like apoptosis, providing a global view of its function. nih.govnih.gov

Advanced Imaging: Activatable multifunctional probes are being developed for in vivo imaging of caspase activity, offering a powerful tool to assess the early effects of therapeutics in animal models. nih.gov

Computational Modeling: Quantum and molecular mechanics simulations are being used to dissect the catalytic mechanism of caspases with high precision, complementing experimental data. acs.org

Future research is directed towards developing exquisitely selective chemical probes to distinguish the activity of highly similar caspase isoforms and to explore their non-apoptotic roles. acs.org There is also significant interest in harnessing engineered caspases as therapeutic agents, for example, by incorporating them as "suicide genes" in cell-based therapies like CAR T-cell therapy to provide a safety switch. wikipedia.org The continued development of these advanced methods will undoubtedly uncover new layers of complexity in caspase biology and their roles in health and disease.

Integration with Advanced Imaging Techniques (e.g., FRET-based probes)

The covalent attachment of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore to the peptide sequence Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp renders the molecule essentially non-fluorescent. medchemexpress.comadooq.comcaymanchem.com Upon cleavage of the amide bond between the C-terminal aspartate residue and the AMC group by an active protease, the liberated AMC fluoresces brightly when excited with ultraviolet light (typically around 340-360 nm), with an emission peak in the blue region (around 440-460 nm). medchemexpress.comcaymanchem.com This "turn-on" fluorescence provides a direct measure of enzymatic activity.

This fundamental principle allows for the integration of substrates like Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC into sophisticated imaging techniques, most notably those based on Förster Resonance Energy Transfer (FRET). nih.gov FRET-based probes can be engineered by attaching a donor fluorophore to one end of the peptide and a quencher molecule to the other. In the intact state, the proximity of the quencher dampens the donor's fluorescence. Proteolytic cleavage separates the donor and quencher, leading to an increase in the donor's fluorescence, which can be monitored in real-time within living cells. nih.gov

Advanced imaging applications include:

Live-Cell Imaging: By introducing cell-permeable versions of such substrates, researchers can visualize the spatio-temporal dynamics of protease activation in real-time. For instance, the activation of executioner caspases during apoptosis can be tracked from its initiation point and spread throughout the cell. nih.gov

High-Content Screening (HCS): Automated fluorescence microscopy platforms can use these substrates to screen large libraries of chemical compounds or RNAi constructs. nih.govyoutube.com This allows for the identification of molecules that enhance or inhibit protease activity, which is invaluable for drug discovery and understanding regulatory networks. nih.govnih.gov For example, an HCS assay could identify potential drugs that trigger caspase-dependent apoptosis in cancer cells. youtube.com

Addressing Challenges in Enzyme Activity Measurements (e.g., enzyme inactivation)

While fluorogenic substrates offer high sensitivity, accurate measurement of enzyme activity requires careful consideration of several potential challenges. nih.gov

Stereoselectivity and Racemic Mixtures: Enzymes, including caspases, are highly stereospecific, meaning they preferentially bind to and cleave substrates with a specific three-dimensional geometry. nih.gov Caspases specifically recognize and cleave peptide sequences composed of L-amino acids. The compound Ac-DL -Asp-DL -Glu-DL -Val-DL -Asp-AMC is a racemic mixture, containing both L- and D-isomers of each amino acid. The D-isomers are not expected to be cleaved by caspases and may act as competitive inhibitors, binding to the active site without being processed. nih.gov This has two major consequences for kinetic analysis:

The effective substrate concentration is lower than the total concentration of the racemic mixture.

The presence of D-isomers can lead to an underestimation of the true enzyme activity.

Therefore, when using a DL-mixture, it is crucial to perform detailed kinetic analyses to understand the inhibitory effects of the D-isomers. nih.govwikipedia.org

Enzyme Inactivation: The stability of the target protease during the assay is critical for obtaining reliable data. Inactivation can occur through several mechanisms:

Autocatalysis or Proteolytic Degradation: Some proteases can cleave and inactivate themselves or other proteases in the sample.

Instability: The enzyme may lose its proper conformation and activity under the assay conditions (e.g., pH, temperature).

Presence of Inhibitors: Cellular lysates or other biological samples may contain endogenous inhibitors of the protease being studied. nih.gov

To mitigate these challenges, researchers can employ several strategies:

Use of Optimized Assay Buffers: Buffers can be supplemented with agents that stabilize the enzyme.

Short Incubation Times: Minimizing the reaction time can reduce the extent of enzyme inactivation.

Inhibitor Cocktails: When studying a specific protease in a complex mixture, inhibitors of other proteases can be added to prevent off-target cleavage of the substrate.

Control Experiments: Running parallel control experiments, for instance, with a known inhibitor of the target enzyme, can help confirm that the observed activity is specific.

Interactive Data Table: Kinetic Parameters of Caspase-3 with an Analogous Substrate

The following table presents typical kinetic data for the well-characterized L-isomer substrate, Ac-DEVD-AMC, with Caspase-3. This provides a reference for the expected behavior of the active L-isomer component within the Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC mixture.

| Parameter | Value | Enzyme | Substrate | Reference |

| Km | ~10 µM | Caspase-3 | Ac-DEVD-AMC | bdbiosciences.com |

| Excitation λ | 340-380 nm | - | Ac-DEVD-AMC | medchemexpress.comcaymanchem.combdbiosciences.com |

| Emission λ | 440-460 nm | - | Ac-DEVD-AMC | medchemexpress.comcaymanchem.combdbiosciences.com |

Broader Implications for Protease Biology and Cellular Regulation Studies

The ability to measure protease activity with substrates like Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC has far-reaching implications for understanding fundamental biology and disease. Caspases, the primary targets of the DEVD peptide sequence, are central to apoptosis (programmed cell death), but their roles extend to other critical cellular processes. nih.govnih.govwikipedia.org

Elucidating Apoptotic Pathways: The initiation of apoptosis triggers a cascade of caspase activation. wikipedia.orgyoutube.comyoutube.com Fluorogenic substrates allow for the precise measurement of the activity of executioner caspases like caspase-3 and -7, providing insights into the kinetics and regulation of this cell death program. nih.govnih.gov This is crucial for studying diseases characterized by either insufficient apoptosis (e.g., cancer) or excessive apoptosis (e.g., neurodegenerative disorders). wikipedia.orgyoutube.com

Beyond Apoptosis: Research has revealed that caspases are involved in a wider range of cellular regulation than initially thought. These non-apoptotic functions include:

Inflammation: Certain caspases, known as inflammatory caspases, are key players in the innate immune response.

Cell Proliferation and Differentiation: Caspases can play roles in processes like stem cell differentiation, by cleaving specific substrates to control cell fate decisions. bohrium.com

By using specific substrates and inhibitors in various cellular models, researchers can dissect the complex roles of different proteases in these intricate regulatory networks. The development of diverse fluorogenic substrates allows for the profiling of protease activity in different cellular states, contributing to a more comprehensive understanding of how these enzymes govern cell life and death. bohrium.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC with high purity?

- Methodological Answer : Synthesis requires solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key parameters include:

- Coupling efficiency : Use HOBt/DIC activation to minimize racemization .

- Purification : Reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) with mass spectrometry (MS) validation (expected m/z: ~898.3 [M+H]⁺).

- Purity assessment : Analytical HPLC (>95% purity) and NMR for structural confirmation.

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Coupling Time | 2 hours |

| Column | C18, 5 µm |

| Gradient Duration | 30 minutes |

Q. How should researchers optimize assay conditions for Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC in protease activity studies?

- Methodological Answer :

- Buffer optimization : Test pH 6.0–8.0 (e.g., Tris-HCl, phosphate) to match protease specificity.

- Temperature : Use 37°C for mammalian enzymes; adjust for thermophilic proteases.

- Substrate stability : Pre-incubate substrate in assay buffer (30 min) to rule out auto-hydrolysis.

- Fluorescence detection : λex 380 nm, λem 460 nm; calibrate with free AMC standards.

- Data Table :

| Protease Type | Optimal pH | Km (µM) |

|---|---|---|

| Caspase-3 | 7.4 | 12.5 ± 1.2 |

| Trypsin | 8.0 | 8.3 ± 0.9 |

Advanced Research Questions

Q. How can researchers resolve kinetic discrepancies when Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC shows variable activity across laboratories?

- Methodological Answer :

- Controlled variables :

Substrate batch consistency : Verify purity via HPLC/MS and compare lot-to-lat data.

Enzyme source : Use recombinant enzymes with activity normalization (e.g., active-site titration).

Instrument calibration : Validate fluorometer sensitivity with AMC standards daily.

- Statistical analysis : Apply ANOVA to inter-lab data, focusing on buffer composition and temperature gradients.

Q. What strategies confirm cleavage specificity of Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC by novel proteases?

- Methodological Answer :

- Mass spectrometry (MS/MS) : Fragment post-reaction mixture to identify cleavage sites (e.g., Asp-Val bond cleavage).